molecular formula C7H7F3N2O3S B14069194 2-Amino-4-(trifluoromethoxy)benzenesulfonamide

2-Amino-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B14069194
M. Wt: 256.20 g/mol
InChI Key: CZPYKRZMVJJVOT-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C7H7F3N2O3S. It is characterized by the presence of an amino group, a trifluoromethoxy group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-nitrobenzenesulfonamide with trifluoromethoxybenzene under suitable conditions, followed by reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitro group can yield the corresponding amine .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethoxy)benzenesulfonamide
  • 2-Amino-4-(trifluoromethyl)benzenesulfonamide
  • 2-Amino-4-(methoxy)benzenesulfonamide

Uniqueness

2-Amino-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to target enzymes compared to similar compounds without the trifluoromethoxy group .

Properties

Molecular Formula

C7H7F3N2O3S

Molecular Weight

256.20 g/mol

IUPAC Name

2-amino-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-4-1-2-6(5(11)3-4)16(12,13)14/h1-3H,11H2,(H2,12,13,14)

InChI Key

CZPYKRZMVJJVOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)S(=O)(=O)N

Origin of Product

United States

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